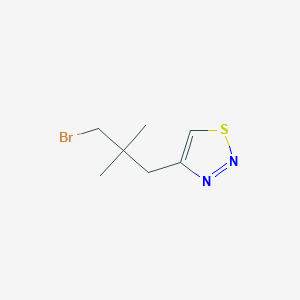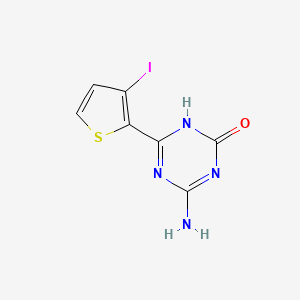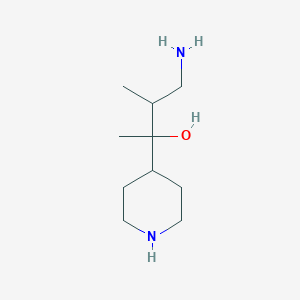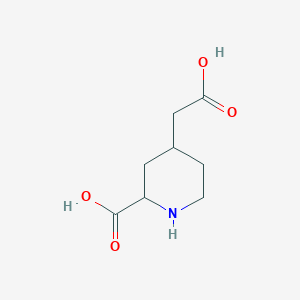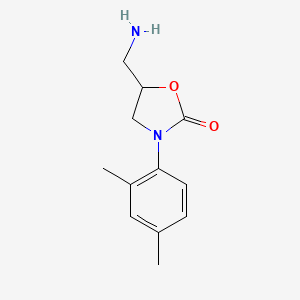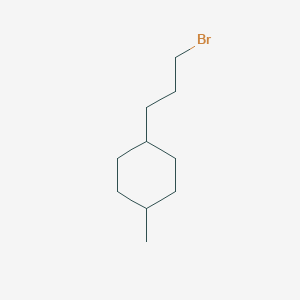
1-(3-Bromopropyl)-4-methylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromopropyl)-4-methylcyclohexane is an organic compound characterized by a bromine atom attached to a three-carbon propyl chain, which is further connected to a cyclohexane ring substituted with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-4-methylcyclohexane can be synthesized through several methods. One common approach involves the bromination of 4-methylcyclohexanol followed by a substitution reaction with 1,3-dibromopropane. The reaction typically requires a solvent such as toluene or xylene and is often facilitated by microwave irradiation to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using bromine or hydrobromic acid in the presence of a catalyst. The reaction conditions are optimized to ensure maximum yield and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Bromopropyl)-4-methylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines under appropriate conditions.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones and reduced to form alkanes.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents like ethanol.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products:
Substitution: 1-(3-Hydroxypropyl)-4-methylcyclohexane, 1-(3-Cyanopropyl)-4-methylcyclohexane.
Elimination: 4-Methylcyclohexene.
Oxidation: 1-(3-Oxopropyl)-4-methylcyclohexane.
Reduction: 1-(3-Propyl)-4-methylcyclohexane.
Applications De Recherche Scientifique
1-(3-Bromopropyl)-4-methylcyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3-Bromopropyl)-4-methylcyclohexane involves its ability to undergo nucleophilic substitution and elimination reactions. The bromine atom acts as a leaving group, allowing the compound to form new bonds with nucleophiles or undergo elimination to form alkenes. These reactions are facilitated by the presence of suitable catalysts and reaction conditions.
Comparaison Avec Des Composés Similaires
1-(3-Bromopropyl)cyclohexane: Lacks the methyl group on the cyclohexane ring.
1-(3-Chloropropyl)-4-methylcyclohexane: Contains a chlorine atom instead of bromine.
1-(3-Bromopropyl)-4-ethylcyclohexane: Has an ethyl group instead of a methyl group on the cyclohexane ring.
Uniqueness: 1-(3-Bromopropyl)-4-methylcyclohexane is unique due to the presence of both a bromine atom and a methyl group on the cyclohexane ring, which influences its reactivity and the types of reactions it can undergo. This combination of functional groups makes it a versatile compound in organic synthesis and industrial applications.
Propriétés
Formule moléculaire |
C10H19Br |
|---|---|
Poids moléculaire |
219.16 g/mol |
Nom IUPAC |
1-(3-bromopropyl)-4-methylcyclohexane |
InChI |
InChI=1S/C10H19Br/c1-9-4-6-10(7-5-9)3-2-8-11/h9-10H,2-8H2,1H3 |
Clé InChI |
WBYYTNLDLVJXDH-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1)CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


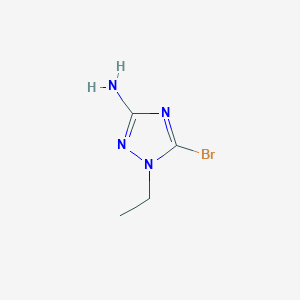
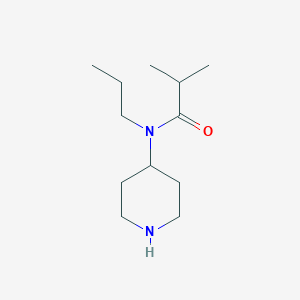

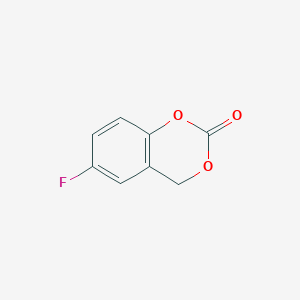
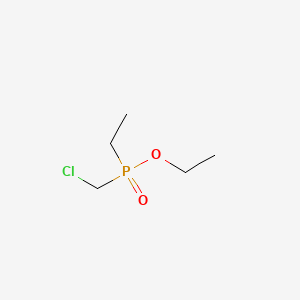
![5-Methyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole](/img/structure/B13200054.png)
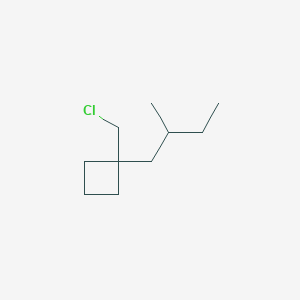
![N-[(Azepan-2-yl)methyl]acetamide](/img/structure/B13200072.png)
![[(3-Chloro-2-cyclopentylpropoxy)methyl]benzene](/img/structure/B13200077.png)
